Product packaging for Benzo[d]isothiazol-7-ylmethanol(Cat. No.:)

Benzo[d]isothiazol-7-ylmethanol

Cat. No.: B13021944
M. Wt: 165.21 g/mol
InChI Key: WNAWYGMUXYZSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Origin and Nomenclature of Benzo[d]isothiazol-7-ylmethanol

The name "this compound" systematically describes the molecule's structure. It consists of a benzene (B151609) ring fused to an isothiazole (B42339) ring, forming the "Benzo[d]isothiazole" core. The "[d]" indicates the fusion pattern of the rings. A methanol (B129727) group (-CH₂OH) is attached to the 7th position of this fused bicyclic system.

This compound is primarily of synthetic origin, created for use in laboratory research and as a potential building block for more complex molecules. It is identified by the Chemical Abstracts Service (CAS) number 1780141-43-6 . bldpharm.com

PropertyValue
IUPAC Name This compound
CAS Number 1780141-43-6 bldpharm.com
Molecular Formula C₈H₇NOS
Structure A fused benzisothiazole ring with a methanol substituent at position 7.

Significance of the Benzisothiazole Scaffold in Contemporary Chemical Research

The benzisothiazole scaffold, the core of this compound, is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This designation is due to its recurring presence in a multitude of compounds exhibiting a wide spectrum of biological activities. The fusion of a benzene ring with a thiazole (B1198619) ring creates a stable aromatic system that can be readily functionalized, allowing for the fine-tuning of its biological and physical properties. nih.gov

The significance of this scaffold is underscored by its presence in numerous therapeutic agents. researchgate.netnih.gov Derivatives of benzisothiazole have shown promise or are used as:

Antipsychotics: Several modern antipsychotic drugs, including ziprasidone, lurasidone, perospirone, and tiospirone, feature the benzo[d]isothiazole moiety as a key structural component. arkat-usa.org

Antimicrobial and Antifungal Agents: The scaffold is integral to compounds developed to combat bacterial and fungal infections. nih.gov

Anti-inflammatory and Analgesic Agents: Researchers have explored its potential in developing new treatments for inflammation and pain. researchgate.netnih.gov

Anticancer Agents: Numerous benzisothiazole analogues have been synthesized and evaluated for their antitumour properties. researchgate.netnih.gov

Metabolic Disease Modulators: Benzo[d]isothiazole C-glucosides have been investigated as inhibitors of the sodium-glucose co-transporter 2 (SGLT2) for the potential treatment of type 2 diabetes. arkat-usa.org

Neurological Disease Modulators: Specific derivatives act as potent positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a target for potential disease-modifying therapies in Parkinson's disease. arkat-usa.org

The versatility of the benzisothiazole core makes it a continuous focus of research for discovering novel therapeutic agents. researchgate.netnih.gov

Overview of Research Trajectories and Synthetic Accessibility of this compound

Specific research focusing solely on this compound is limited, suggesting its primary role as a chemical intermediate or a building block for constructing larger, more complex molecules. Research trajectories in this area are therefore more broadly focused on the synthesis and application of the benzisothiazole scaffold itself.

The synthetic accessibility of the benzo[d]isothiazole ring system has been a subject of extensive study, with numerous methods developed over the years. arkat-usa.orgmdpi.com These strategies generally involve the formation of the isothiazole ring onto a pre-existing benzene derivative and can be categorized based on the starting materials: arkat-usa.org

From Nitrogen- and Sulfur-Preloaded Aromatics: This is a common approach that utilizes substituted phenyl compounds already containing both heteroatoms needed for the ring closure. An example includes the electrochemical dehydrogenative cyclization of 2-mercaptobenzamides. arkat-usa.orgmdpi.com

From Nitrogen-Preloaded Aromatics: These methods start with a nitrogen-containing benzene ring and introduce the sulfur atom during the synthesis. Copper-catalyzed cascade reactions of 2-halobenzamides with elemental sulfur (S₈) fall into this category. mdpi.com

From Sulfur-Preloaded Aromatics: This pathway begins with a sulfur-containing aromatic compound.

From Nitrogen- and Sulfur-Free Aromatics: Advanced methods, such as rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur, allow for the construction of the scaffold from precursors lacking both heteroatoms. arkat-usa.org

The synthesis of this compound would likely involve one of these general routes, using a starting benzene derivative with the appropriate substitution pattern to ensure the final placement of the methanol group at the 7-position.

Historical Perspectives on Benzisothiazole Derivatives Preceding this compound Research

The history of benzisothiazole chemistry predates the formal synthesis of its parent isothiazole ring. arkat-usa.org The most notable early derivative is saccharin , an oxidized form of benzo[d]isothiazol-3(2H)-one, which was discovered in 1879 by Constantin Fahlberg and Ira Remsen. arkat-usa.org This discovery marked the first identification of a compound with this fused ring system and highlighted its potential, albeit initially as an artificial sweetener. mdpi.com

The parent isothiazole ring, the simpler five-membered ring without the fused benzene component, was first synthesized much later, in 1956, by Adams and Slack. nih.gov The first isothiazole derivative found to occur in nature was brassilexin, a phytoalexin produced by plants of the Brassica genus. nih.gov The development of a wide range of synthetic azole compounds for antifungal applications in the latter half of the 20th century further stimulated interest in related heterocyclic systems containing nitrogen and sulfur, paving the way for the exploration of the diverse chemical space occupied by benzisothiazole derivatives today. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NOS B13021944 Benzo[d]isothiazol-7-ylmethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

1,2-benzothiazol-7-ylmethanol

InChI

InChI=1S/C8H7NOS/c10-5-7-3-1-2-6-4-9-11-8(6)7/h1-4,10H,5H2

InChI Key

WNAWYGMUXYZSSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CO)SN=C2

Origin of Product

United States

Synthetic Methodologies for Benzo D Isothiazol 7 Ylmethanol and Its Derivatives

Novel Synthetic Routes to Benzo[d]isothiazol-7-ylmethanol

Recent advancements in synthetic organic chemistry have led to the development of several novel routes for the construction of the benzo[d]isothiazole scaffold. These methods often focus on efficiency, atom economy, and the use of readily available starting materials.

One prominent strategy involves the construction of the isothiazole (B42339) ring onto a pre-existing benzene (B151609) ring. The approaches can be broadly categorized based on the nature of the starting materials:

From Nitrogen- and Sulfur-Preloaded Aromatics: This is a common and widely used method for synthesizing benzo[d]isothiazoles. arkat-usa.org

From Nitrogen-Preloaded Aromatics: This approach utilizes aromatic compounds containing a nitrogen substituent as a key starting material for the isothiazole ring formation. arkat-usa.org

From Sulfur-Preloaded Aromatics: In this strategy, the synthesis begins with an aromatic compound already containing a sulfur functional group. arkat-usa.org

From Nitrogen- and Sulfur-Free Aromatics: This represents a more challenging yet highly efficient approach where the benzo[d]isothiazole core is constructed from simple aromatic precursors lacking both nitrogen and sulfur atoms. arkat-usa.org

A notable metal-free, one-pot synthesis involves the reaction of ortho-haloarylamidines with elemental sulfur. arkat-usa.org This method proceeds through an oxidative N-S/C-S bond formation to yield benzo[d]isothiazoles. arkat-usa.org Another innovative, metal-free approach reported by Wang et al. focuses on the synthesis of benzo[d]isothiazol-3-amines from 3-substituted-2-fluoro-benzonitriles. arkat-usa.org The process involves a nucleophilic aromatic substitution with sodium sulfide (B99878), followed by a reaction with ammonia (B1221849) and sodium hypochlorite. arkat-usa.org

Furthermore, a double lithiation strategy has been developed for the synthesis of benzo[d]isothiazoles from thioanisoles. arkat-usa.org This method offers both an indirect route, involving a trilithium thioanisole (B89551) complex, and a direct route that proceeds under milder conditions. arkat-usa.org

Strategies for Functional Group Interconversion and Derivatization at the Methanol (B129727) Moiety of this compound

Once the benzo[d]isothiazole core with a methanol substituent is synthesized, further derivatization at the methanol moiety can be achieved through various functional group interconversion (FGI) reactions. FGI is a fundamental concept in organic synthesis that involves converting one functional group into another. imperial.ac.uk

Standard transformations of the primary alcohol in the methanol moiety include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. scribd.com The choice of reagent dictates the extent of oxidation. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane typically yield the aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) lead to the carboxylic acid.

Esterification: The alcohol can be readily converted to esters by reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions.

Etherification: Formation of ethers can be accomplished through methods like the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen (Cl, Br, I) using reagents such as thionyl chloride (SOCl2), phosphorus tribromide (PBr3), or a combination of triphenylphosphine (B44618) and a halogen source. vanderbilt.edu These alkyl halides are versatile intermediates for further nucleophilic substitution reactions.

Conversion to Sulfonate Esters: Reaction of the alcohol with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonate esters. vanderbilt.edu These are excellent leaving groups, often superior to halides, in substitution and elimination reactions. vanderbilt.edu

These functional group interconversions allow for the synthesis of a diverse library of this compound derivatives with modified properties.

Regioselective Synthesis of Substituted this compound Analogues

Regioselectivity in the synthesis of substituted this compound analogues is crucial for establishing structure-activity relationships. This involves controlling the position of substituents on the benzo[d]isothiazole ring system.

One example of achieving regioselectivity is demonstrated in the synthesis of functionalized thiazoles from a thioamide precursor. scispace.com While not directly synthesizing this compound, the principles of regioselective reactions are applicable. In this reported synthesis, a thioamide was prepared regioselectively from a functionalized benzo[d]thiazole. scispace.com The subsequent reaction of this thioamide with α-bromocarbonyl compounds proceeded in a regioselective manner to yield new thiazole (B1198619) derivatives. scispace.com

The regioselectivity of these reactions is often dictated by the electronic and steric properties of the substituents on the starting materials and the reaction conditions employed. Careful selection of directing groups and reaction parameters can favor the formation of a specific regioisomer.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives, where the carbon of the methanol group is a stereocenter, requires stereoselective methods. While specific examples for the stereoselective synthesis of chiral this compound are not prevalent in the provided search results, general principles of asymmetric synthesis can be applied.

Methods to achieve stereoselectivity include:

Use of Chiral Starting Materials: Starting the synthesis with a chiral precursor that already contains the desired stereocenter.

Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary into the molecule to direct a subsequent stereoselective reaction. The auxiliary is then removed in a later step.

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. This is a highly efficient and widely used method in modern organic synthesis.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in the synthesis of benzo[d]isothiazole derivatives, offering milder reaction conditions, improved yields, and enhanced selectivity. Both metal-based and metal-free catalytic systems have been developed.

Metal-Catalyzed Syntheses:

Copper Catalysis: Copper catalysts are frequently employed for the synthesis of benzo[d]isothiazolones and benzo[d]isothiazoles. arkat-usa.org Copper(I) and Copper(II) salts such as CuI, CuCl, CuSO4, and CuBr2 have been shown to be effective. arkat-usa.orgmdpi.com For instance, a CuCl-catalyzed cascade reaction of 2-halobenzamides with elemental sulfur provides a route to benzo[d]isothiazol-3(2H)-ones. mdpi.com Similarly, CuI catalyzes the cascade reaction of 2-bromobenzamides with KSCN. mdpi.com

Rhodium Catalysis: Rhodium catalysts have been utilized in the oxidative annulation of benzimidates with elemental sulfur to construct the benzo[d]isothiazole ring. arkat-usa.org

Nickel Catalysis: A recyclable nano-nickel ferrite (B1171679) catalyst (nano-NiFe2O4) has been used for the cascade reaction of 2-halobenzamides with elemental sulfur. mdpi.com

Metal-Free Catalytic and Promoted Syntheses:

Acid Catalysis: p-Toluenesulfonic acid (p-TsOH) can be used as a catalyst in the synthesis of benzo[d]isothiazole derivatives, although the reaction can also proceed without an acid at higher temperatures. arkat-usa.org

Electrochemical Synthesis: An electrochemical dehydrogenative cyclization of 2-mercaptobenzamides offers a green and efficient method for synthesizing benzo[d]isothiazol-3(2H)-ones. mdpi.com

Catalyst-Free Reactions: Some syntheses of related heterocyclic systems, such as benzodiazepines, have been achieved under catalyst-free conditions, highlighting a trend towards more environmentally friendly synthetic methods. nih.gov

Table 1: Overview of Catalytic Systems in Benzo[d]isothiazole Synthesis

Catalyst Type Specific Catalyst Starting Materials Product Type Reference
Copper CuCl, CuBr2 2-Halobenzamides, S8 Benzo[d]isothiazol-3(2H)-ones mdpi.com
Copper CuI 2-Bromobenzamides, KSCN Benzo[d]isothiazol-3(2H)-ones mdpi.com
Rhodium [Cp*Rh(MeCN)3][SbF6]2 Benzimidates, S8 Benzo[d]isothiazoles arkat-usa.org
Nickel nano-NiFe2O4 2-Halobenzamides, S8 Benzo[d]isothiazol-3(2H)-ones mdpi.com
Acid p-TsOH Amine, Toluene Benzo[d]isothiazole derivatives arkat-usa.org
Electrochemical - 2-Mercaptobenzamides Benzo[d]isothiazol-3(2H)-ones mdpi.com
Metal-Free - ortho-Haloarylamidines, S8 Benzo[d]isothiazoles arkat-usa.org

Theoretical and Computational Chemistry of Benzo D Isothiazol 7 Ylmethanol

Quantum Chemical Calculations and Electronic Structure of Benzo[d]isothiazol-7-ylmethanol

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of the benzo[d]isothiazole scaffold. nih.gov These studies provide a foundational understanding of the molecule's reactivity, stability, and intermolecular interaction potential.

Key Research Findings:

Electronic Structure Analysis: DFT studies on related benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives have been used to analyze their electronic structures. nih.gov Such calculations determine the distribution of electron density and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Molecular Electrostatic Potential (MESP): MESP studies reveal the electron density distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.gov For the benzo[d]isothiazole core, MESP analysis helps to identify electron-rich regions (negative potential, often around the heteroatoms) and electron-poor regions (positive potential), which are crucial for understanding non-covalent interactions with biological targets. nih.gov Research on derivatives has shown that halogen substitutions can significantly alter the electron-withdrawing effects and the MESP, thereby influencing biological activity. nih.gov

The following table summarizes key parameters obtained from quantum chemical calculations for related structures:

Computational MethodKey ParameterSignificance for this compound
Density Functional Theory (DFT)HOMO-LUMO Energy GapIndicates chemical reactivity and stability.
Molecular Electrostatic Potential (MESP)Electron Density DistributionPredicts sites for intermolecular interactions and binding. nih.gov

Molecular Dynamics Simulations of this compound and its Molecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For the benzo[d]isothiazole class of compounds, MD simulations provide a dynamic view of how they interact with biological targets, such as proteins, and their stability within a biological environment. nih.govnih.gov

Key Research Findings:

Binding Stability: MD simulations have been employed to explore the binding mode and stability of benzo[d]isothiazole derivatives with the Programmed Death-Ligand 1 (PD-L1) protein, a key target in cancer immunotherapy. nih.gov These simulations, often run for hundreds of nanoseconds, can confirm the stability of the ligand-protein complex and reveal dynamic changes in their interaction. nih.govnih.gov

Interaction Dynamics: In a study on benzo[d]thiazole derivatives targeting the LasR protein in P. aeruginosa, MD simulations showed the compound's ability to interact with the binding site and induce dissociation of the protein's dimer, confirming its antagonistic action. nih.gov Similarly, simulations of a benzo[d]isothiazole derivative (Compound D7) complexed with PD-L1 helped to validate the binding mode predicted by docking studies and assess the stability of key hydrogen bonds and hydrophobic interactions over time. nih.gov

Solvation Effects: MD simulations can also model the interaction of this compound with solvent molecules, such as water or methanol (B129727), providing insights into its solubility and the role of the solvent in mediating biological interactions. psu.edu

Computational Ligand-Target Docking Studies Involving this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how benzo[d]isothiazole-based compounds might interact with specific biological targets at the atomic level. nih.govnih.gov

Key Research Findings:

Target Identification and Binding Mode: Docking studies have been crucial in identifying and characterizing the interaction of benzo[d]isothiazole derivatives with various protein targets. For instance, derivatives have been docked into the PD-L1 dimer to understand their inhibitory mechanism. nih.govnih.gov These studies revealed that the compounds bind in a pocket formed by the dimerization of PD-L1.

Key Amino Acid Interactions: Docking analyses have successfully identified specific amino acid residues that are critical for binding. For a potent benzo[d]isothiazole derivative (Compound D7), docking revealed hydrophobic interactions with residues such as Ile54, Tyr56, Met115, and Ala121, and a π-π stacking interaction with Tyr56. nih.gov Furthermore, specific moieties of the derivatives were shown to form hydrogen bonds and salt bridge interactions with residues like Asp122 and Lys124. nih.gov

Enzyme Inhibition: In the context of antitubercular research, docking studies of related benzo[d]imidazo[2,1-b]thiazole derivatives into key mycobacterial enzymes help to rationalize their inhibitory activity and guide the design of more potent agents. nih.gov

The table below details the interactions observed in a docking study of a benzo[d]isothiazole derivative with the PD-L1 protein. nih.gov

Interaction TypeInteracting Residues on PD-L1Moiety on Ligand
HydrophobicIle54A, Tyr56A, Met115A, Ala121A, Ile54B, Met115B, Ala121B, Tyr123BBiphenyl group
π-π StackingTyr56BBromobenzene moiety
Hydrogen Bond & Salt BridgeAsp122A, Lys124AL-serine moiety

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Binding Affinities of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For benzo[d]isothiazole derivatives, QSAR studies are essential for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. researchgate.netthaiscience.info

Key Research Findings:

Model Development: Researchers have successfully developed 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), for various benzothiazole (B30560) and isoxazole (B147169) derivatives. researchgate.netmdpi.com These models generate contour maps that show how steric, electrostatic, and hydrophobic fields of the molecules correlate with their biological activity. mdpi.com

Predictive Power: QSAR models for 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives have been built using multiple linear regression (MLR) and artificial neural networks (ANN), yielding high correlation coefficients (R² values of 0.90 to 0.92), indicating a strong predictive capacity. nih.gov These models are validated internally (e.g., leave-one-out cross-validation) and externally to ensure their robustness. nih.govresearchgate.net

Guiding Synthesis: The insights from QSAR models are invaluable for drug design. For example, CoMSIA contour maps might indicate that a bulky, electropositive group at a specific position on the benzo[d]isothiazole ring would enhance binding affinity, thereby guiding medicinal chemists in designing the next generation of compounds. thaiscience.inforesearchgate.net

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. This is critical for understanding the flexibility of this compound and identifying the specific conformation responsible for its biological activity.

Key Research Findings:

Rotational Barriers: The key flexible bond in this compound is the C-C bond connecting the methanol group to the benzo[d]isothiazole ring. Quantum chemical calculations can determine the rotational energy barrier around this bond. The resulting energy landscape shows which conformations (e.g., staggered, eclipsed) are low-energy (stable) or high-energy (unstable).

Bioactive Conformation: Conformational analysis is an intrinsic part of molecular docking and MD simulations. nih.govnih.gov During docking, the ligand is often treated as flexible, and various conformations are sampled to find the one that best fits the receptor's binding site. This predicted "bioactive conformation" may not be the lowest energy conformation of the molecule in solution.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Benzo[d]isothiazol-7-ylmethanol and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including this compound. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete assignment of proton and carbon signals can be achieved, confirming the connectivity of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons on the benzo[d]isothiazole ring system, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the heterocyclic sulfur and nitrogen atoms and their relative positions. Based on studies of related benzo[d]isothiazole derivatives, the aromatic protons are expected to appear in the range of δ 7.0-9.0 ppm. nih.govmdpi.com The methylene protons (-CH₂OH) would likely appear as a singlet around δ 4.5-5.0 ppm, and the hydroxyl proton (-OH) would present as a broad singlet whose position is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments. For this compound, distinct signals would be expected for the carbons of the fused aromatic ring, the heterocyclic ring, and the methanol (B129727) substituent. The carbons of the benzene (B151609) ring typically resonate between δ 120-135 ppm, while the carbons of the isothiazole (B42339) moiety can have more varied shifts. mdpi.com For instance, studies on N-(benzo[d]thiazol-2-yl)benzamide derivatives show benzothiazole (B30560) carbon signals in the range of δ 120-159 ppm. mdpi.com The carbon of the methylene group (-CH₂OH) would be expected in the aliphatic region, typically around δ 60-65 ppm.

2D NMR Techniques: To definitively assign these signals, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, linking the assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for identifying the connectivity between the hydroxymethyl group and the benzo[d]isothiazole core, as well as confirming the substitution pattern on the aromatic ring. nih.gov

Table 1. Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (in DMSO-d₆).
Functional GroupExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Aromatic Protons (Ar-H)7.0 - 9.0120 - 155
Methylene Protons (-CH₂OH)~4.7~62
Hydroxyl Proton (-OH)Variable (e.g., ~5.4)N/A

Mass Spectrometry (MS) Applications in the Characterization of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound (C₈H₇NOS), the exact mass can be calculated and then confirmed using high-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI). rsc.org The molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular weight of the compound (165.02 g/mol ).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern of isothiazoles and their derivatives is well-studied and can be used to predict the behavior of this compound. rsc.org Key fragmentation pathways often involve the loss of small, stable neutral molecules. Expected fragmentation could include:

Loss of the hydroxyl radical (•OH) or water (H₂O) from the molecular ion.

Cleavage of the C-S and N-S bonds in the isothiazole ring.

Loss of HCN or a related fragment.

Fission of the hydroxymethyl group.

Tandem mass spectrometry (MS/MS) can be employed to further investigate these fragmentation pathways, providing greater confidence in structural assignments. nih.gov

Table 2. Key Mass Spectrometry Data for this compound.
ParameterExpected Value
Molecular FormulaC₈H₇NOS
Molecular Weight (Monoisotopic)165.0248 g/mol
Expected [M+H]⁺ (ESI-MS)166.0326 m/z
Common Neutral Losses (EI-MS)-OH, -CH₂O, -HCN, -S

Vibrational Spectroscopy (IR, Raman) and UV-Vis Spectroscopy of this compound

Vibrational and electronic spectroscopy provide complementary information about the functional groups and conjugated systems within a molecule.

Infrared (IR) and Raman Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic ring would appear around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic and heterocyclic ring system would be observed in the 1600-1450 cm⁻¹ region. mdpi.com A C-O stretching vibration from the primary alcohol would be expected around 1050 cm⁻¹.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-π* transitions of the conjugated benzo[d]isothiazole system. The substitution of the chromophore with a hydroxymethyl group would be expected to cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima compared to the unsubstituted parent compound.

Table 3. Expected Characteristic IR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Alcohol (-OH)O-H Stretch3400 - 3200 (broad)
Aromatic C-HC-H Stretch3100 - 3000
Aromatic/Heterocyclic RingC=C / C=N Stretch1600 - 1450
Primary Alcohol (C-OH)C-O Stretch~1050

X-ray Crystallography of this compound and its Co-crystals

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the benzo[d]isothiazole ring system and the conformation of the hydroxymethyl substituent relative to the ring. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which governs the solid-state architecture. Studies on related benzo[d]isothiazole and benzothiazole derivatives have successfully used this technique to confirm their molecular structures and analyze intermolecular forces. mdpi.comnorthwestern.eduresearchgate.net

Chromatographic Methods (HPLC, GC) for Purity Assessment and Isolation of this compound in Research Samples

Chromatographic techniques are essential for both the isolation and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile, would be developed. covachem.com The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, typically monitored by a UV detector set to a wavelength where the compound strongly absorbs.

Gas Chromatography (GC): Provided that this compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis. The compound would be injected into a heated port, vaporized, and separated on a capillary column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS combines the separation power of GC with the detection power of MS, allowing for the identification of impurities by their mass spectra.

Other Advanced Analytical Techniques for this compound

Beyond the core techniques, other advanced methods could be applied for a more in-depth characterization. Density Functional Theory (DFT) calculations can be used to predict and complement experimental data. nih.gov For example, DFT can be used to calculate theoretical NMR spectra, vibrational frequencies, and electronic transitions, which can then be compared with experimental results to confirm assignments and provide deeper insight into the molecule's electronic structure. nih.gov Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) could be used to study the thermal properties of the compound, such as its melting point and decomposition temperature.

Investigation of Molecular Interactions and Binding Affinities in Vitro and Cell Free Systems

Spectroscopic Characterization of Benzo[d]isothiazol-7-ylmethanol Binding to Purified Biomolecules

Spectroscopic methods are instrumental in elucidating the binding of small molecules like this compound to purified biomolecules such as proteins and nucleic acids. Techniques like fluorescence spectroscopy, UV-Visible spectroscopy, and circular dichroism (CD) spectroscopy can provide valuable insights into binding events. For instance, changes in the intrinsic fluorescence of a protein upon titration with the compound can indicate an interaction. Similarly, shifts in the UV-Visible absorption spectrum or alterations in the secondary structure of a biomolecule, as monitored by CD, can signify binding.

While specific spectroscopic data for this compound's interaction with purified biomolecules is not extensively detailed in publicly available literature, the principles of these techniques are broadly applied in drug discovery and molecular biology to determine binding constants (Kd), stoichiometry, and conformational changes.

Enzyme Inhibition and Activation Studies of this compound in Cell-Free Biochemical Assays

Cell-free biochemical assays are fundamental for determining the direct effect of a compound on enzyme activity. These assays isolate the enzyme and its substrate from the complex cellular environment, allowing for a precise measurement of inhibition or activation. Studies have shown that benzisothiazole derivatives can exhibit inhibitory effects on various enzymes. For example, certain derivatives have been investigated for their potential to inhibit enzymes such as protein tyrosine phosphatases.

A hypothetical data table illustrating the kind of results obtained from such an assay is presented below:

Enzyme TargetAssay TypeSubstrateThis compound Concentration (µM)% InhibitionIC50 (µM)
Aldose ReductaseSpectrophotometricDL-Glyceraldehyde10657.5
TyrosinaseSpectrophotometricL-DOPA2545>25
AcetylcholinesteraseEllman's MethodAcetylthiocholine5015>50

This table is illustrative and based on the activities of related benzisothiazole compounds; specific data for this compound requires further dedicated research.

Receptor Ligand Binding Assays with this compound Using Recombinant Receptors

Receptor ligand binding assays are a cornerstone of pharmacology for identifying and characterizing the interaction of compounds with specific receptors. By using recombinant receptors expressed in controlled systems, researchers can assess the binding affinity and selectivity of a ligand like this compound. These assays often involve radiolabeled ligands or competitive binding formats to determine the dissociation constant (Kd) or the inhibitory constant (Ki) of the test compound.

The benzisothiazole scaffold is a component of various ligands that target G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors. For example, certain antipsychotic drugs with a benzisothiazole moiety are known to have high affinity for these receptors.

Below is a hypothetical representation of data from a competitive receptor binding assay:

ReceptorRadioligandThis compound Concentration (nM)% DisplacementKi (nM)
Dopamine D2[3H]Spiperone1005885
Serotonin 5-HT2A[3H]Ketanserin1007245
Adrenergic α1[3H]Prazosin10025>100

This table is for illustrative purposes and highlights the potential for this compound to interact with such receptors, based on the pharmacology of related structures.

Surface Plasmon Resonance (SPR) Analysis of this compound Interactions with Macromolecular Targets

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip to which a macromolecular target is immobilized. By flowing a solution containing this compound over the chip, one can determine the kinetics of the interaction, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

SPR provides a detailed view of the binding dynamics that is often not available from endpoint assays. The technology is widely used in drug discovery to screen for and characterize binding partners.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of this compound Binding

Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding event between a ligand, such as this compound, and a macromolecule in solution. By titrating the ligand into a solution of the macromolecule, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

This comprehensive thermodynamic profile provides deep insights into the forces driving the binding event, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Affinity Chromatography Applications for Isolation of this compound-Interacting Partners

Affinity chromatography is a technique used to isolate and purify specific biomolecules from a complex mixture based on a highly specific interaction. In the context of this compound, the compound could be immobilized onto a chromatography matrix. This "bait"-functionalized matrix can then be used to capture cellular proteins or other macromolecules that bind to the compound. After washing away non-specific binders, the interacting partners can be eluted and subsequently identified using techniques like mass spectrometry. This approach is invaluable for target identification and understanding the broader biological context of a compound's activity.

Chemical Reactivity and Reaction Mechanisms of Benzo D Isothiazol 7 Ylmethanol

Electrophilic and Nucleophilic Reactions of the Benzo[d]isothiazol-7-ylmethanol Scaffold

The electronic landscape of the this compound scaffold allows for both electrophilic and nucleophilic reactions, though the positions of these attacks are highly regioselective.

Electrophilic Aromatic Substitution: The benzene (B151609) part of the benzisothiazole ring system can undergo electrophilic aromatic substitution. The directing influence of the fused isothiazole (B42339) ring and the methanol (B129727) substituent are key. The isothiazole ring is generally considered to be electron-withdrawing, which would deactivate the benzene ring towards electrophilic attack. However, the precise location of substitution is also influenced by the position of the nitrogen and sulfur atoms. Theoretical studies on related benzothiazoles suggest that the C5 position is a primary site for electrophilic substitution. wikipedia.org In the case of this compound, the positions on the benzene ring are susceptible to substitution, with the exact site depending on the reaction conditions and the nature of the electrophile.

Nucleophilic Attack: The isothiazole ring itself is susceptible to nucleophilic attack, often leading to ring-opening reactions. The carbon atoms of the isothiazole ring, particularly C3, are electrophilic in nature due to the electron-withdrawing effect of the adjacent heteroatoms. Strong nucleophiles can attack this position, initiating a cleavage of the S-N bond. Furthermore, the presence of a good leaving group on the isothiazole ring would facilitate nucleophilic substitution. In some instances, strong bases can deprotonate the carbon atoms of the isothiazole ring, forming a carbanion that can then react with electrophiles. wikipedia.org

Reaction Type Reacting Species Potential Site of Reaction on Scaffold General Outcome
Electrophilic Aromatic SubstitutionElectrophiles (e.g., Br⁺, NO₂⁺)Benzene ring (positions 4, 5, or 6)Substitution of a hydrogen atom on the aromatic ring.
Nucleophilic AttackNucleophiles (e.g., OH⁻, RNH₂)C3 of the isothiazole ringRing opening or substitution, depending on the substrate and conditions.
DeprotonationStrong bases (e.g., organolithium reagents)C-H bonds of the isothiazole ringFormation of a nucleophilic center for further functionalization. wikipedia.org

Oxidative and Reductive Transformations of this compound

The sulfur atom in the isothiazole ring and the methanol group are both susceptible to oxidative and reductive transformations.

Oxidation: The sulfur atom of the isothiazole ring can be oxidized to form the corresponding S-oxide or S,S-dioxide. researchgate.net These oxidized derivatives can exhibit altered chemical reactivity and biological activity. The methanol group, being a primary alcohol, can be oxidized to an aldehyde (Benzo[d]isothiazol-7-carbaldehyde) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid (Benzo[d]isothiazole-7-carboxylic acid) using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Reduction: The isothiazole ring can undergo reductive cleavage under certain conditions, for instance, with strong reducing agents. The methanol group itself is already in a reduced state, but the corresponding aldehyde or carboxylic acid derivatives can be reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Transformation Reagent(s) Affected Part of Molecule Product(s)
OxidationmCPBA, H₂O₂Sulfur atom of the isothiazole ringThis compound S-oxide, this compound S,S-dioxide
Mild OxidationPCC, Dess-Martin periodinaneMethanol groupBenzo[d]isothiazol-7-carbaldehyde
Strong OxidationKMnO₄, CrO₃Methanol groupBenzo[d]isothiazole-7-carboxylic acid
Reduction of CarbonylNaBH₄, LiAlH₄Aldehyde or carboxylic acid derivativeThis compound

Photochemical Reactivity and Stability of this compound

The photochemical behavior of heterocyclic compounds like this compound can be complex, involving various possible transformations. Upon absorption of UV light, the molecule can be promoted to an excited state, which can then undergo several reaction pathways. nih.gov

Possible photochemical reactions include:

Ring Cleavage and Rearrangement: The S-N bond in the isothiazole ring is relatively weak and can be susceptible to photochemical cleavage, potentially leading to the formation of reactive intermediates that can rearrange to other heterocyclic systems or fragment.

Isomerization: Photoisomerization to other structural isomers is a possibility.

Reactions with Solvents or Other Molecules: In its excited state, the molecule may become more reactive towards solvents or other dissolved species.

Mechanistic Investigations of Reactions Involving the Isothiazole Ring System in this compound

Ring-Opening Reactions: A common reaction mechanism for isothiazoles involves nucleophilic attack at the sulfur atom or an adjacent carbon, followed by cleavage of the S-N bond. For example, treatment with a strong base can lead to deprotonation at C5, followed by ring opening. The resulting intermediate can then be trapped by an electrophile.

Cycloaddition Reactions: While less common for the fused benzisothiazole system compared to the parent isothiazole, cycloaddition reactions could potentially occur across the C=N or C=C bonds of the isothiazole ring under specific conditions, particularly in a photochemical context.

Mechanism of S-Oxidation: The oxidation of the sulfur atom likely proceeds via a standard mechanism for sulfide (B99878) oxidation. An electrophilic oxygen atom from an oxidizing agent like a peroxy acid is attacked by the nucleophilic sulfur atom, leading to the formation of the S-oxide. A second oxidation step can then produce the S,S-dioxide.

Role of the Methanol Group in the Reactivity Profile and Derivatization Potential of this compound

The methanol group at the 7-position is a key handle for the derivatization of this compound. As a primary alcohol, it can undergo a wide range of well-established reactions.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst yields the corresponding esters.

Etherification: Treatment with an alkyl halide in the presence of a base (Williamson ether synthesis) or reaction with an alcohol under acidic conditions can form ethers.

Conversion to Halides: The hydroxyl group can be converted to a good leaving group, such as a tosylate, or directly to a halide (e.g., using SOCl₂ or PBr₃). This halide derivative is then a versatile intermediate for introducing a wide variety of nucleophiles at the 7-position.

The presence of this versatile functional group allows for the synthesis of a large library of derivatives, enabling the modulation of the molecule's physicochemical properties.

Derivatization Reaction Reagents Functional Group Formed
EsterificationCarboxylic acid, acid catalystEster
EtherificationAlkyl halide, baseEther
HalogenationSOCl₂, PBr₃Alkyl chloride, Alkyl bromide
TosylationTosyl chloride, pyridineTosylate

Decomposition Pathways and Stability Studies of this compound (excluding safety implications)

The stability of this compound is influenced by factors such as temperature, pH, and the presence of reactive chemicals.

Thermal Decomposition: At elevated temperatures, the molecule may undergo decomposition. The weaker bonds, such as the S-N bond in the isothiazole ring and the C-O and O-H bonds of the methanol group, are likely points of initial fragmentation. This could lead to the formation of smaller, volatile molecules.

Acid/Base Instability:

Strong Acids: In strongly acidic conditions, protonation of the nitrogen atom could activate the isothiazole ring towards nucleophilic attack and potential ring opening.

Strong Bases: Strong bases can cause deprotonation of the methanol group, forming an alkoxide. They can also potentially induce ring-opening of the isothiazole ring, as discussed previously.

Oxidative/Reductive Instability: As mentioned in section 6.2, the molecule is susceptible to oxidation and reduction, which represent pathways of chemical degradation if not desired transformations.

Exploration of Potential Theoretical Applications in Materials Science, Catalysis, and Chemical Biology Research

Integration of Benzo[d]isothiazol-7-ylmethanol into Polymer and Supramolecular Architectures

The structure of this compound, featuring a reactive hydroxyl group and an aromatic heterocyclic core, makes it a promising candidate for incorporation into advanced polymeric and supramolecular structures. The hydroxyl (-OH) group can serve as a key functional handle for polymerization reactions, such as esterification or etherification, to form polyesters or polyethers. The benzo[d]isothiazole moiety itself can impart desirable properties to the resulting polymers, including thermal stability and specific photophysical characteristics.

In the realm of supramolecular chemistry, the benzo[d]isothiazole core can participate in non-covalent interactions like π-π stacking and hydrogen bonding. These interactions are fundamental to the self-assembly of complex, well-ordered supramolecular architectures. For instance, derivatives of 7-azaindole, a nitrogen-containing heterocycle, have been shown to form one-dimensional coordination polymers with silver(I) ions through self-assembly, exhibiting unique zigzag structures. researchgate.net This suggests that this compound could similarly act as a building block for novel supramolecular materials with interesting topologies and potential applications in areas like molecular recognition and host-guest chemistry.

Exploration of this compound as a Ligand in Organometallic Catalysis

The nitrogen and sulfur atoms within the isothiazole (B42339) ring of this compound offer potential coordination sites for metal ions, making it an interesting candidate as a ligand in organometallic catalysis. The development of novel ligands is crucial for advancing catalytic processes, and heterocyclic compounds are a rich source of inspiration. arkat-usa.org

Research on related benzothiazole (B30560) derivatives has demonstrated their successful application as ligands in transition metal catalysis. For example, ruthenium(II) complexes bearing benzothiazole and benzimidazole (B57391) ligands have been synthesized and shown to be active catalysts for the intramolecular cyclization of enynes. sci-hub.se Furthermore, organometallic ruthenium(II) and osmium(II) complexes with 2-phenylbenzothiazole (B1203474) ligands have been synthesized and characterized, highlighting the versatility of the benzothiazole scaffold in coordination chemistry. nih.gov These examples suggest that this compound could form stable complexes with various transition metals, such as rhodium, copper, and ruthenium, potentially leading to catalysts with novel reactivity and selectivity for a range of organic transformations. arkat-usa.orgnih.gov The specific substitution pattern and the presence of the methanol (B129727) group could influence the steric and electronic properties of the resulting metal complexes, allowing for fine-tuning of their catalytic activity.

Table 1: Examples of Metal Complexes with Benzothiazole-Related Ligands and Their Applications

MetalLigand TypeApplicationReference
Ruthenium(II)Benzothiazole, BenzimidazoleCatalytic cycloisomerization of enynes sci-hub.se
Ruthenium(II)2-PhenylbenzothiazoleAnticancer activity nih.gov
Osmium(II)2-PhenylbenzothiazoleAnticancer activity nih.gov
Copper(I)General Benzo[d]isothiazoleSynthesis of benzo[d]isothiazol-3(2H)-ones mdpi.com
RhodiumGeneral Benzo[d]isothiazoleCatalytic annulation for synthesis of benzo[d]isothiazoles arkat-usa.org

Role of this compound in the Design of Novel Chemical Probes (for research, not clinical)

The benzo[d]isothiazole scaffold is a component of several fluorescent molecules, indicating that this compound could serve as a core structure for the development of novel chemical probes. Fluorescent probes are invaluable tools in chemical biology for visualizing and detecting specific analytes within complex biological systems.

Derivatives of the closely related benzothiazole have been successfully developed as fluorescent probes for various applications. For instance, a benzothiazole-based probe was designed for the detection of hydrogen peroxide in living cells, exhibiting a "turn-on" fluorescent response. mdpi.com Another study reported a benzothiazole derivative as a fluorescent probe for imaging peroxynitrite during ferroptosis, a form of regulated cell death. nih.gov The design of these probes often involves incorporating a recognition site for the target analyte onto the fluorescent scaffold. The hydroxyl group of this compound provides a convenient point for chemical modification, allowing for the attachment of various recognition moieties to create probes with high selectivity and sensitivity for specific ions, molecules, or biological events.

Potential for this compound in Optoelectronic and Sensing Materials

The conjugated π-system of the benzo[d]isothiazole ring suggests that materials incorporating this moiety may possess interesting optoelectronic properties. Organic materials with tunable electronic and optical characteristics are in high demand for applications in sensors, organic light-emitting diodes (OLEDs), and other electronic devices.

Research on benzothiazole derivatives has shown their potential in this area. For example, two benzothiazole-derived compounds were reported as two-photon-absorbing organic photosensitizers, capable of functioning under near-infrared (NIR) light irradiation. acs.org This property is highly desirable for applications in photodynamic therapy and bioimaging due to the deeper tissue penetration of NIR light. Furthermore, the coordination chemistry of thiazoles and isothiazoles has been explored for the development of materials with unique photophysical and electroluminescent features. researchgate.netresearchgate.net The incorporation of this compound into polymers or as a ligand in metal complexes could lead to new materials with tailored absorption and emission properties, making them suitable for use in chemical sensors or as components in optoelectronic devices.

This compound as a Scaffold for Rational Design in Chemical Biology Research

The benzo[d]isothiazole core is considered a "privileged scaffold" in medicinal chemistry, as it is found in a variety of biologically active compounds. arkat-usa.orgnih.gov This suggests that this compound could serve as a valuable starting point for the rational design of new molecules with specific biological functions for research purposes.

Numerous derivatives of benzo[d]isothiazole have been synthesized and evaluated for a range of biological activities. For example, benzo[d]isothiazole derivatives have been investigated as inhibitors of the PD-1/PD-L1 interaction for cancer immunotherapy research, as antiproliferative agents, and as dual functional inhibitors of enzymes like 5-lipoxygenase and microsomal prostaglandin (B15479496) E2 synthase-1. nih.govnih.govnih.gov The synthesis of various Schiff bases from benzo[d]isothiazole precursors has also been explored to identify novel bioactive compounds. nih.gov The ability to chemically modify the this compound scaffold at the hydroxyl position and on the aromatic ring system allows for the systematic exploration of structure-activity relationships, facilitating the design of potent and selective modulators of biological targets for use as research tools in chemical biology.

Table 2: Examples of Biologically Active Benzo[d]isothiazole Derivatives for Research

Derivative TypeInvestigated Biological Target/ActivityReference
Benzo[d]isothiazole derivativesPD-1/PD-L1 interaction inhibitors nih.gov
Benzo[d]isothiazole Schiff basesAntiproliferative activity nih.gov
6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors nih.gov
Benzo[d]isothiazole derivativesGeneral antiproliferative agents nih.gov

Chemo-Enzymatic Approaches Utilizing this compound

Chemo-enzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical reactions to create complex molecules. The hydroxyl group of this compound makes it a potential substrate for various enzymatic transformations. For example, lipases could be employed for the enantioselective acylation of the alcohol, providing access to chiral, enantiomerically enriched derivatives. These chiral building blocks could then be used in the synthesis of more complex molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.